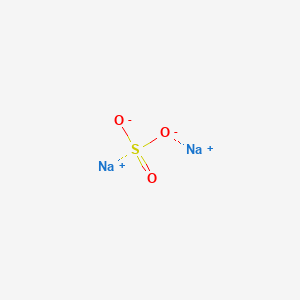
Sodium Sulfite
Cat. No. B128036
Key on ui cas rn:
7757-83-7
M. Wt: 126.05 g/mol
InChI Key: GEHJYWRUCIMESM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04589889
Procedure details


In the upper section 3, caustic soda in solution will react with sulphur dioxide to form sodium sulphite and sodium bi-sulphite, whilst in the bottom section 5 a new balance will be favoured to produce sodium sulphate by reaction with sulphuric acid. Sufficient alkali will consequently be injected through stream 16 essentially to neutralise the sulphuric acid present in the bottom section 5. Also, sufficient water is introduced into the upper section 3 via the stream 16, or via some other source (not shown) to compensate for water flashed-off in the flash pan 9.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+:2].[S:3](=[O:5])=[O:4]>>[S:3]([O-:1])([O-:5])=[O:4].[Na+:2].[Na+:2].[S:3](=[O:1])([OH:5])[O-:4].[Na+:2] |f:0.1,3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
